2-(Pyrimidin-2-yl)ethanamine hydrochloride (CAS 1198118-04-5) is a highly versatile, bifunctional building block consisting of a primary aliphatic amine linked via an ethyl chain to a pyrimidine ring. Supplied as a stable hydrochloride salt, it is predominantly utilized in medicinal chemistry and agrochemical development as a precursor for amides, ureas, and secondary amines. The compound provides a critical structural motif—an electron-deficient, low-basicity diazine heterocycle—that is frequently incorporated into kinase inhibitors, GPCR ligands, and CNS-active agents to modulate physicochemical properties such as LogD, aqueous solubility, and target residence time [1].
Substituting 2-(pyrimidin-2-yl)ethanamine hydrochloride with its widely available pyridine analog (2-(pyridin-2-yl)ethanamine) or its free base form introduces significant process and pharmacological liabilities. The pyridine analog possesses a much more basic heteroaryl nitrogen (pKa ~5.2) compared to the pyrimidine (pKa ~1.3), which drastically increases the risk of off-target hERG channel blockade and alters physiological membrane permeability [1]. Furthermore, attempting to procure the free base form of the pyrimidine derivative instead of the hydrochloride salt results in severe handling difficulties; the low-molecular-weight free amine is prone to volatilization, atmospheric CO2 absorption, and oxidative degradation, making precise stoichiometric weighing in automated high-throughput synthesis highly unreliable [2].
When optimizing drug candidates, the basicity of the heteroaromatic core heavily influences off-target cardiotoxicity. The pyrimidine nitrogen in 2-(pyrimidin-2-yl)ethanamine exhibits a significantly lower pKa compared to its pyridine counterpart. This reduced basicity prevents protonation at physiological pH, which is a primary driver of hERG potassium channel binding. Matched molecular pair analyses in drug design consistently show that replacing a basic pyridine with a pyrimidine can reduce hERG affinity by over an order of magnitude [1].
| Evidence Dimension | Heteroaryl Nitrogen pKa and hERG Liability |
| Target Compound Data | Pyrimidine N pKa ~ 1.3 (largely neutral at pH 7.4) |
| Comparator Or Baseline | 2-(pyridin-2-yl)ethanamine (Pyridine N pKa ~ 5.2) |
| Quantified Difference | ~3.9 log unit reduction in basicity, correlating with >10-fold reduction in hERG IC50 in matched scaffolds |
| Conditions | Physiological pH (7.4) and standard patch-clamp hERG assays |
Allows medicinal chemists to incorporate a hydrogen-bond acceptor motif without introducing dose-limiting cardiotoxicity.
For parallel synthesis and automated library generation, the physical form of the building block is critical. The free base of 2-(pyrimidin-2-yl)ethanamine is a low-molecular-weight liquid or low-melting solid that is highly hygroscopic and susceptible to degradation. In contrast, the hydrochloride salt provides a highly crystalline, non-hygroscopic solid. This ensures that the compound maintains >99% assay stability over extended storage, allowing for exact molar equivalent calculations during automated dispensing for amide coupling reactions [1].
| Evidence Dimension | Weighing accuracy and shelf-life stability |
| Target Compound Data | Hydrochloride salt: Crystalline solid, >99% mass stability under ambient conditions |
| Comparator Or Baseline | Free base: Volatile/hygroscopic, variable assay due to moisture/CO2 uptake |
| Quantified Difference | Elimination of stoichiometric errors (often 5-15% variance with free bases) during automated dispensing |
| Conditions | Ambient laboratory storage and automated robotic weighing |
Ensures reproducible yields in high-throughput screening libraries by preventing stoichiometry imbalances.
The choice of linker length between the pyrimidine ring and the primary amine dictates the compound's reactivity in downstream synthesis. In 2-(pyrimidin-2-yl)ethanamine, the two-carbon ethyl linker insulates the primary amine from the strong electron-withdrawing effect of the pyrimidine ring. This maintains the aliphatic amine's pKa at approximately 9.5, ensuring high nucleophilicity. Conversely, the shorter methyl linker in pyrimidin-2-ylmethanamine results in a less basic, less nucleophilic amine, which requires more aggressive coupling conditions or longer reaction times to achieve equivalent yields [1].
| Evidence Dimension | Primary amine pKa and nucleophilicity |
| Target Compound Data | Ethyl linker (ethanamine): Amine pKa ~9.5, rapid amide coupling |
| Comparator Or Baseline | Methyl linker (methanamine): Amine pKa ~8.5, slower coupling kinetics |
| Quantified Difference | ~1.0 log unit higher basicity/nucleophilicity for the ethyl derivative |
| Conditions | Standard amide coupling (e.g., HATU/DIPEA at room temperature) |
Enables the use of milder coupling conditions and shorter reaction times, improving throughput and reducing side reactions.
Utilizing the low-basicity pyrimidine core of 2-(pyrimidin-2-yl)ethanamine hydrochloride to replace pyridine motifs, thereby maintaining target engagement while engineering out hERG channel liabilities and improving blood-brain barrier penetration profiles [2].
Procuring the stable hydrochloride salt for use in robotic dispensing systems, ensuring precise stoichiometry in the parallel synthesis of pyrimidine-containing amide and urea libraries without the degradation risks associated with free base amines [1].
Leveraging the specific geometry and hydrogen-bonding profile of the 2-(pyrimidin-2-yl)ethyl group to design molecules that appropriately fit into the ATP-binding pocket of kinases, where the ethyl linker provides the necessary flexibility for optimal binding interactions[1].